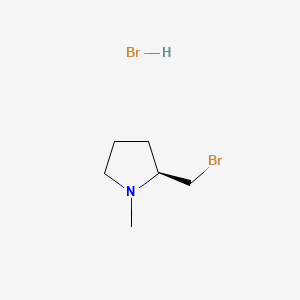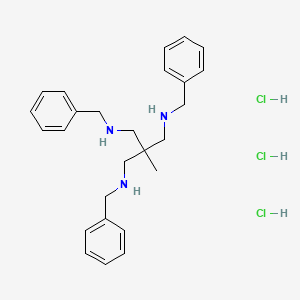
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes multiple benzyl groups and a diamine backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride typically involves multi-step organic reactions One common method includes the reaction of benzylamine with a suitable aldehyde or ketone to form an intermediate Schiff base, followed by reduction to yield the desired diamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohols or aldehydes, while reduction can produce various amine derivatives.
科学的研究の応用
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-HIV activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s multiple benzyl groups can enhance its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
Uniqueness
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride is unique due to its specific arrangement of benzyl groups and diamine backbone, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C26H36Cl3N3 |
|---|---|
分子量 |
496.9 g/mol |
IUPAC名 |
N,N'-dibenzyl-2-[(benzylamino)methyl]-2-methylpropane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C26H33N3.3ClH/c1-26(20-27-17-23-11-5-2-6-12-23,21-28-18-24-13-7-3-8-14-24)22-29-19-25-15-9-4-10-16-25;;;/h2-16,27-29H,17-22H2,1H3;3*1H |
InChIキー |
QGUSVXIYGLXYIJ-UHFFFAOYSA-N |
正規SMILES |
CC(CNCC1=CC=CC=C1)(CNCC2=CC=CC=C2)CNCC3=CC=CC=C3.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



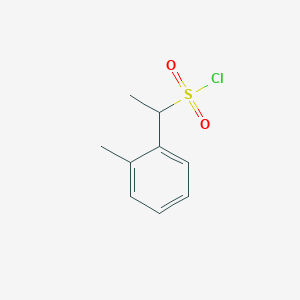
![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylicacid](/img/structure/B13645224.png)
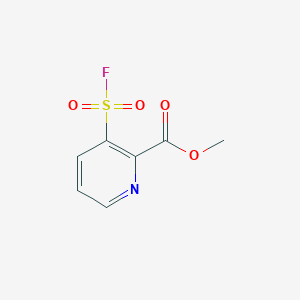

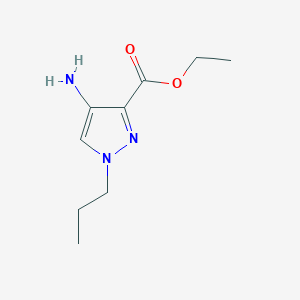

![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)
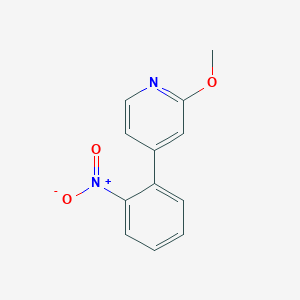
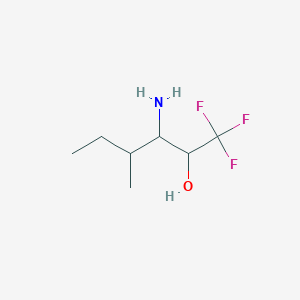
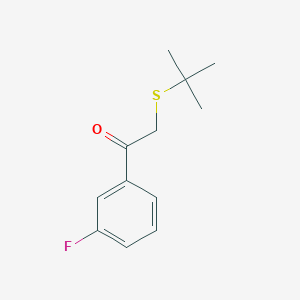
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
